Iodocholesterol (131I)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

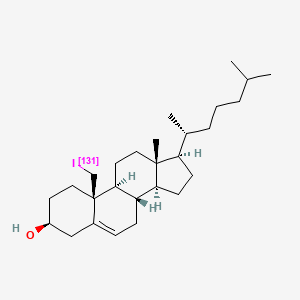

El 19-yodocolesterol, también conocido como iodcolesterol o NP-59, es un derivado del colesterol. Presenta un átomo de yodo en la posición C19 y funciona como un radiofármaco. Cuando el átomo de yodo es un isótopo radiactivo (como el yodo-125 o el yodo-131), se convierte en una herramienta valiosa para la obtención de imágenes de las glándulas suprarrenales y el diagnóstico de diversas afecciones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 19-yodocolesterol implica la introducción de un átomo de yodo en la posición C19 del colesterol. Las rutas sintéticas específicas pueden variar, pero un enfoque común incluye la halogenación del colesterol utilizando reactivos de yodo. Las condiciones de reacción exactas dependen del método de yodación específico empleado.

Métodos de producción industrial: El 19-yodocolesterol se produce principalmente en entornos de investigación en lugar de en procesos industriales a gran escala. Su forma radiactiva (yodo-131) se genera en instalaciones especializadas para aplicaciones de medicina nuclear.

Análisis De Reacciones Químicas

Tipos de reacciones: El 19-yodocolesterol puede sufrir varias reacciones químicas, que incluyen:

Halogenación: La introducción de yodo en la posición C19.

Etiquetado con isótopos radiactivos: Incorporación de isótopos radiactivos de yodo (por ejemplo, yodo-125 o yodo-131).

Fuentes de yodo: Yodo o compuestos que contienen yodo (por ejemplo, monoyoduro de yodo).

Solventes: Solventes orgánicos (por ejemplo, cloroformo, diclorometano).

Temperatura de reacción: Generalmente a temperatura ambiente o ligeramente elevada.

Productos principales: El producto principal es el 19-yodocolesterol en sí, con el átomo de yodo unido covalentemente al carbono C19.

Aplicaciones Científicas De Investigación

Diagnostic Imaging in Adrenal Disorders

Iodocholesterol (131I) is utilized in scintigraphy to visualize adrenal glands and assess their function. The compound accumulates in tissues where steroid hormones are produced, allowing clinicians to identify areas of hormonal hypersecretion.

Primary Aldosteronism Diagnosis

Primary aldosteronism, characterized by excessive production of aldosterone, can lead to hypertension and hypokalemia. Iodocholesterol (131I) is instrumental in diagnosing this condition through imaging techniques:

- Scintigraphy : In a study involving 27 hypertensive patients, the use of 131I-19-iodocholesterol revealed asymmetric adrenal uptake in patients with aldosterone-producing adenomas, which was confirmed surgically in the majority of cases .

- Comparison with Other Techniques : A retrospective analysis indicated that Iodocholesterol (131I) scans successfully lateralized aldosterone production in 17 out of 39 cases, demonstrating its efficacy as a non-invasive alternative to adrenal venous sampling .

Case Studies and Clinical Outcomes

Several case studies highlight the effectiveness of Iodocholesterol (131I) in clinical settings:

Successful Localization of Tumors

In a notable case series, patients with confirmed aldosterone-producing tumors underwent scintillation scanning after administration of Iodocholesterol (131I). The scans provided clear visual evidence of radioactivity concentration at tumor sites, which was later confirmed through surgical intervention .

Evaluation of Adrenal Carcinomas

A specific case reported the successful identification of an adrenal cortical carcinoma using Iodocholesterol (131I) scintigraphy, demonstrating its applicability beyond benign adenomas . This underscores the compound's utility in differentiating between various adrenal pathologies.

Comparison with Other Imaging Modalities

The following table summarizes the effectiveness of Iodocholesterol (131I) compared to other imaging techniques for diagnosing adrenal disorders:

Mecanismo De Acción

El mecanismo de acción del 19-yodocolesterol implica:

Captación selectiva: Se acumula en el tejido de la corteza suprarrenal debido a su similitud con el colesterol natural.

Imagenología: La radiación emitida (del yodo-131) permite la visualización del tejido suprarrenal.

Comparación Con Compuestos Similares

Si bien el 19-yodocolesterol es único en su colocación específica de yodo, otros esteroides radiactivos (por ejemplo, 131I-norcolesterol) sirven para propósitos similares.

Propiedades

Número CAS |

42220-21-3 |

|---|---|

Fórmula molecular |

C27H45IO |

Peso molecular |

516.6 g/mol |

Nombre IUPAC |

(3S,8S,9S,10S,13R,14S,17R)-10-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28+4 |

Clave InChI |

FIOAEFCJGZJUPW-ODFYUTSGSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[131I])C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |

Key on ui other cas no. |

42220-21-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.